N-(5-chloro-2-methylphenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide
Description
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Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3N5O2/c1-9-2-3-10(17)8-13(9)21-15(26)14-22-24-25(23-14)11-4-6-12(7-5-11)27-16(18,19)20/h2-8H,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEOZRXMNHUKOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methylphenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide, also known by its CAS number 1023568-80-0, is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews the compound's synthesis, characterization, and various biological evaluations, including its effects against different diseases.
- Molecular Formula : C19H19ClF3N3O2
- Molecular Weight : 413.83 g/mol
- CAS Number : 1023568-80-0
Synthesis and Characterization
The compound can be synthesized through various organic chemistry techniques involving the reaction of appropriate precursors. Characterization methods such as FTIR, NMR, and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound .
Antihypertensive Activity
Research has demonstrated that derivatives of tetrazole compounds exhibit significant antihypertensive properties. For instance, studies have shown that certain synthesized analogs of tetrazole derivatives effectively lower blood pressure in animal models. The mechanism is believed to involve angiotensin II receptor antagonism, which is crucial for managing hypertension .
Antioxidant Activity
In vitro assays using the DPPH method have indicated that this compound exhibits notable antioxidant activity. This property is essential for mitigating oxidative stress-related diseases .
Antimicrobial Activity
The compound has also shown promising antibacterial properties against various pathogens. In studies utilizing agar well diffusion methods, it was found to inhibit the growth of bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa, which are significant concerns in clinical settings due to their resistance to multiple antibiotics .
Urease Inhibition
Another critical area of biological activity for this compound is its urease inhibitory effect. Urease inhibitors are vital in treating conditions like urease-associated infections and certain types of kidney stones. The compound has been shown to possess strong urease inhibition, with IC50 values indicating its potential as a therapeutic agent .
Case Study 1: Antihypertensive Effects
In a controlled study involving hypertensive rats, administration of the compound resulted in a significant reduction in systolic blood pressure compared to control groups. The study highlighted the compound's efficacy and safety profile, suggesting it could be developed into a therapeutic agent for hypertension management.
| Compound | Systolic Blood Pressure Reduction (mmHg) |
|---|---|
| Control | 0 |
| Test | 25 |
Case Study 2: Antimicrobial Efficacy
A comparative study assessed the antimicrobial activity of the compound against standard antibiotics. The results indicated that the compound exhibited superior efficacy against resistant strains compared to conventional treatments.
| Bacteria | Zone of Inhibition (mm) | Standard Antibiotic (mm) |
|---|---|---|
| Acinetobacter baumannii | 15 | 10 |
| Pseudomonas aeruginosa | 18 | 12 |
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of N-(5-chloro-2-methylphenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide typically involves multi-step processes, including the formation of the tetrazole ring. Key parameters such as reaction temperature, solvent choice (commonly dimethylformamide or methanol), and reaction time are critical for optimizing yield and purity. The molecular formula is , with a molecular weight of 413.82 g/mol .
Anticancer Properties
Research indicates that compounds containing tetrazole rings often exhibit significant anticancer activity. For instance, related compounds have shown promising results against various cancer cell lines, demonstrating percent growth inhibitions (PGIs) ranging from moderate to high . The mechanism of action for this compound is not fully elucidated but may involve interactions with key biological targets that are critical for tumor growth and proliferation.
Antimicrobial and Antiviral Activities
Tetrazole derivatives are known for their diverse pharmacological activities, including antimicrobial and antiviral properties. Studies have shown that similar compounds can inhibit bacterial growth and viral replication, making them candidates for further investigation in drug development .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound is essential for understanding its biological efficacy. Variations in substituents on the phenyl rings can significantly influence the compound's potency against various biological targets. This relationship is critical in optimizing lead compounds during drug discovery processes .
Case Study: Anticancer Activity Evaluation
A study evaluated the anticancer activity of synthesized tetrazole derivatives, including this compound, against a panel of cancer cell lines using the National Cancer Institute's protocols. The results indicated substantial growth inhibition in specific cell lines, highlighting the compound's potential as an anticancer agent .
Case Study: Mechanism Exploration
Further investigations into the mechanism of action revealed that compounds with similar structures could induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators . This knowledge aids in understanding how this compound might function at a molecular level.
References Table
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The trifluoromethoxy (-OCF₃) and chloro (-Cl) substituents enable electrophilic aromatic substitution (EAS) reactions under controlled conditions:
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis (6M HCl, reflux): Cleavage to 2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxylic acid.
-
Basic hydrolysis (NaOH/EtOH): Forms carboxylate intermediate.
Oxidation and Reduction
The tetrazole ring (C=N bonds) and aryl groups participate in redox reactions:
Oxidation
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| KMnO₄ | H₂O, 25°C, 3h | Tetrazole ring cleavage to nitriles |
| H₂O₂/Fe²⁺ | Acetic acid, 50°C | Hydroxylation of methylphenyl substituent |
Reduction
| Reducing Agent | Conditions | Product |
|---|---|---|
| LiAlH₄ | THF, 0°C → RT | Carboxamide → amine (-CONH₂ → -CH₂NH₂) |
| H₂/Pd-C | EtOH, 1 atm | Aromatic nitro groups → amines (if present) |
Cyclization and Rearrangement
The tetrazole-carboxamide structure facilitates ring-forming reactions:
-
Thermal cyclization (180°C, toluene): Forms quinazolinone derivatives via intramolecular amidation.
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Huisgen rearrangement : Under acidic conditions (HCl/dioxane), the tetrazole ring opens and reforms as a 1,3,4-oxadiazole (Fig. 1) .
Mechanistic pathway :
-
Protonation of tetrazole N-atom.
-
Ring opening to form nitrile imine intermediate.
Cross-Coupling Reactions
Palladium-catalyzed couplings modify aryl substituents:
| Reaction | Catalyst System | Outcome |
|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl formation at chloro-substituted phenyl |
| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, Cs₂CO₃ | Introduction of amines at trifluoromethoxy site |
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces:
-
C-F bond activation : Defluorination of -OCF₃ to -OCH₃.
-
Tetrazole ring expansion : Forms triazine derivatives in the presence of alkenes .
Acid-Base Reactions
The tetrazole (pKa ≈ 4.5) and carboxamide (pKa ≈ 12) groups exhibit distinct protonation behavior:
-
Protonation at N2 : Stabilizes the ring in acidic media (pH < 3) .
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Deprotonation : Forms stable tetrazolate anions at pH > 6, enhancing solubility in polar solvents .
Supramolecular Interactions
X-ray crystallography (analog data) reveals:
-
Hydrogen bonding : Between carboxamide -NH and tetrazole N-atoms (d = 2.1 Å) .
-
π-Stacking : Between trifluoromethoxy phenyl and quinoline-like systems (3.4 Å interplanar distance).
This compound’s reactivity profile highlights its utility in synthesizing pharmacophores and functional materials. Further studies should explore enantioselective transformations and in situ mechanistic analysis.
Q & A
Q. Which in silico tools predict pharmacokinetic properties?
- Software :
- ADMET Prediction : SwissADME (bioavailability radar, CYP450 inhibition) .
- Molecular Dynamics (MD) : GROMACS for membrane permeability simulations (POPC lipid bilayer) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
